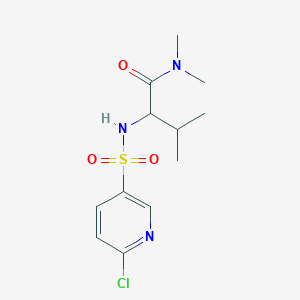

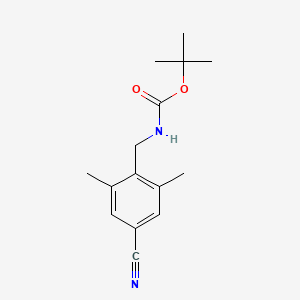

![molecular formula C25H29FN2O4 B2601672 Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate CAS No. 1705836-94-7](/img/structure/B2601672.png)

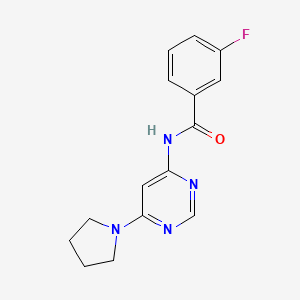

Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate” is a complex organic compound. It contains a bipiperidine ring, which is a type of piperidine ring, a common motif in many pharmaceuticals and natural products . The compound also contains a fluorophenoxy group and a benzoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bipiperidine ring, the fluorophenoxy group, and the benzoate ester group. These groups could potentially have interesting interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

Anaerobic Transformation of Phenol to Benzoate

Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogues. This study provided insights into the biochemical pathways involved in the transformation process, highlighting the role of 2-fluorophenol and its conversion to fluorobenzoic acids. The findings contribute to our understanding of microbial metabolism of aromatic compounds under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Carboxylation-Dehydroxylation of Phenolic Compounds

A study by Bisaillon, Lépine, Beaudet, and Sylvestre (1993) investigated the anaerobic metabolism of phenolic compounds, focusing on the carboxylation and dehydroxylation of phenol to benzoate under methanogenic conditions. This research provides a detailed understanding of the microbial pathways for degrading phenolic compounds, offering potential applications in bioremediation and environmental protection (Bisaillon et al., 1993).

Selective and Colorimetric Fluoride Chemosensors

Ma, Li, Zong, Men, and Xing (2013) developed novel anion sensors that demonstrate the application of fluorophenol derivatives in designing selective chemosensors for fluoride ions. These sensors exhibit changes in color and optical properties upon fluoride addition, indicating potential uses in environmental monitoring and analytical chemistry (Ma et al., 2013).

Synthesis of Intermediates for Natural Product Synthesis

Hong-xiang (2012) described the synthesis of "Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate," an important intermediate for the total synthesis of bisbibenzyls. This work highlights the application of related chemical structures in synthesizing intermediates for natural products with biological activities, demonstrating the compound's relevance in pharmaceutical and organic chemistry (Hong-xiang, 2012).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4/c1-31-25(30)19-8-6-18(7-9-19)24(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)32-23-5-3-2-4-22(23)26/h2-9,20-21H,10-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQEQDGYOVQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

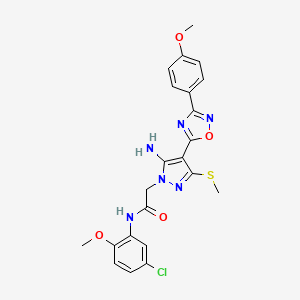

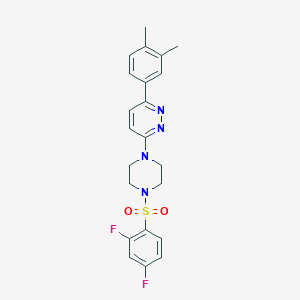

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)

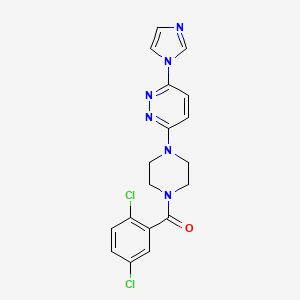

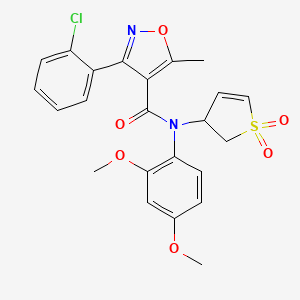

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)

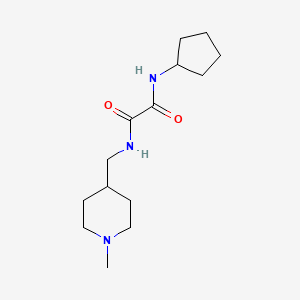

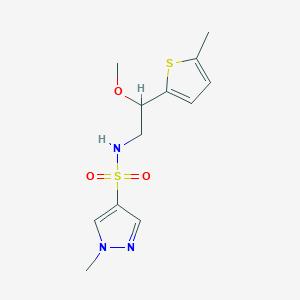

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)

![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)